molecular formula C17H16N4O2S B2734824 N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 1394728-04-1

N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B2734824
M. Wt: 340.4
InChI Key: HWROBFOGKCPOHT-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide, also known as compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized by a group of researchers from the University of California, San Francisco in 2015. Since then, several studies have been conducted to investigate the compound's synthesis method, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

Compound 1 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has also been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 in lab experiments is its potential therapeutic applications in various fields of medicine. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a wide range of effects on cellular processes, making it a promising candidate for drug development. However, one of the limitations of using N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1, including:
1. Investigation of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's efficacy in clinical trials for various diseases, including cancer, inflammation, and neurological disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide.
3. Identification of the specific enzymes and signaling pathways targeted by N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1, to better understand its mechanism of action.
4. Investigation of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's potential side effects and toxicity profile in humans.
5. Development of novel formulations or delivery methods to improve the solubility and bioavailability of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide.
In conclusion, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 is a novel small molecule N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide that has gained attention in the scientific community due to its potential therapeutic applications in various fields of medicine. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's synthesis method, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's therapeutic potential and to develop more efficient and effective formulations for its use in clinical settings.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 involves a multistep process that includes the reaction of 3-cyanothiolane with 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification by column chromatography. The yield of the synthesis process is reported to be around 30%.

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-9-17(7-8-24-10-17)20-15(22)12-3-5-13(6-4-12)16-19-14(21-23-16)11-1-2-11/h3-6,11H,1-2,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWROBFOGKCPOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)NC4(CCSC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide

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